molecular formula C8H4BrF3N2 B1529939 2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile CAS No. 1807212-86-7

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile

Cat. No. B1529939
M. Wt: 265.03 g/mol
InChI Key: WVVPPXMVXYAVOH-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4BrF3N2. It is used as a starting material in the synthesis of benzimidazoles , which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

The synthesis of “4-amino-2-trifluoromethyl benzonitrile”, a similar compound, involves several steps . The process starts with the Grignard reaction of “2-bromo-5-fluorobenzotrifluoride”, followed by the introduction of carbon dioxide and hydrolysis to obtain “4-fluoro-2-trifluoromethylbenzoic acid”. This acid is then added into a pressure kettle, and liquid ammonia is introduced to react under the action of a catalyst to generate “4-amino-2-trifluoromethylbenzamide”. Finally, this benzamide and a dehydrating agent are heated and dehydrated together to generate "4-amino-2-trifluoromethyl benzonitrile" .


Molecular Structure Analysis

The molecular structure of “4-(trifluoromethyl)benzonitrile”, a similar compound, is available in the NIST Chemistry WebBook . The molecular weight of “2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile” is 265.03 g/mol.

Scientific Research Applications

Synthesis of Chemical Intermediates

  • Synthesis of Bicalutamide Intermediate : 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for synthesizing bicalutamide, a prominent cancer treatment drug, was developed through an environmentally friendly method starting from m-fluoro-(trifluoromethyl)benzene. The process included bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2% (Zhang Tong-bin, 2012).

Advanced Material Synthesis

  • High Voltage Lithium Ion Battery Additive : A novel application was found in using 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium-ion batteries. This additive significantly improved cyclic stability, demonstrating a potential for enhancing battery performance (Wenna Huang et al., 2014).

Photodynamic Therapy for Cancer Treatment

  • A family of iron(II)-cyclopentadienyl compounds, synthesized with various benzonitrile derivatives, exhibited strong activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by spectroscopic and analytical techniques, showed low micromolar IC50 values in both cell types, indicating their potential as effective agents in cancer therapy (Adhan Pilon et al., 2020).

Organic Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : A study focused on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan derivatives, starting from 5-chloro-2-hydroxy-benzonitrile. These compounds were characterized and tested for antibacterial and antifungal activity, highlighting the relevance of such derivatives in developing new antimicrobial agents (Mahesh K. Kumar et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, “Amino-5-bromo-4-(trifluoromethyl)pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-amino-5-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)7(14)2-5(6)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVPPXMVXYAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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